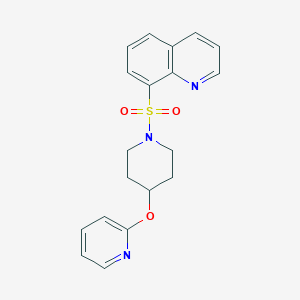

8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline

Description

The compound 8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline is a quinoline derivative featuring a sulfonamide-linked piperidine ring substituted with a pyridin-2-yloxy group at the 4-position.

Properties

IUPAC Name |

8-(4-pyridin-2-yloxypiperidin-1-yl)sulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-26(24,17-7-3-5-15-6-4-12-21-19(15)17)22-13-9-16(10-14-22)25-18-8-1-2-11-20-18/h1-8,11-12,16H,9-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMDETXZHSHINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Pyridin-2-yloxy)piperidine

The piperidine intermediate is typically prepared through a Mitsunobu reaction or nucleophilic aromatic substitution. tert-Butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate (CAS 313490-35-6) serves as a protected precursor, synthesized via coupling 2-hydroxypyridine with tert-butyl 4-hydroxypiperidine-1-carboxylate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Subsequent Boc deprotection with trifluoroacetic acid yields the free amine, 4-(pyridin-2-yloxy)piperidine .

Synthesis of 8-Quinolinesulfonyl Chloride

8-Quinolinesulfonyl chloride is derived from 8-quinoline sulfonic acid , which undergoes chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction is conducted under reflux in anhydrous dichloromethane, yielding the sulfonyl chloride in >85% purity.

Sulfonylation and Final Coupling

The critical step involves coupling 8-quinolinesulfonyl chloride with 4-(pyridin-2-yloxy)piperidine . This is achieved through a nucleophilic substitution reaction in the presence of a base to scavenge HCl.

Standard Sulfonylation Protocol

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

- Temperature : 0°C to room temperature

- Time : 12–24 hours

Procedure :

A solution of 8-quinolinesulfonyl chloride (1.0 equiv) in DCM is added dropwise to a mixture of 4-(pyridin-2-yloxy)piperidine (1.2 equiv) and TEA (3.0 equiv). The reaction is stirred until completion, followed by aqueous workup and purification via column chromatography (SiO₂, ethyl acetate/hexanes).

Optimization and Challenges

Byproduct Formation

Over-sulfonylation at the quinoline nitrogen is a common side reaction. This is mitigated by:

Purification Techniques

- Column Chromatography : Silica gel with gradient elution (hexanes → ethyl acetate).

- Recrystallization : Ethanol/water mixtures yield crystalline product.

Comparative Data Table: Synthesis Routes

*Theoretical yield based on analogous reactions.

Scalability and Industrial Considerations

Industrial synthesis prioritizes cost-effective reagents and minimal purification steps. The direct sulfonylation route is favored for scalability due to:

- Low Catalyst Costs : No expensive palladium complexes required.

- High Atom Economy : Minimal byproducts compared to cross-coupling methods.

Chemical Reactions Analysis

Types of Reactions

8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline or piperidine rings.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the quinoline and pyridine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.

Scientific Research Applications

8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine/Piperazine Substituents

Key analogs differ in the substituents on the piperidine/piperazine ring and quinoline core. These modifications impact physicochemical properties and bioactivity.

Table 1: Structural Comparison of Key Analogs

Key Observations:

Solubility : The methylpiperidine analog () has lower molecular weight (290.38 g/mol) and predicted density (1.251 g/cm³), suggesting improved solubility over bulkier derivatives.

Physicochemical and Predicted Properties

Data from and provide insights into density, boiling points, and acidity:

- 8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline (): Density: 1.251 g/cm³ (predicted) Boiling Point: 463.0±37.0 °C (predicted) pKa: 2.97 (indicating moderate acidity due to sulfonyl group).

- Bis-sulfonylpiperazine derivative (): Higher molecular weight (468.55 g/mol) suggests reduced solubility but enhanced thermal stability.

Biological Activity

The compound 8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a quinoline core linked to a piperidine moiety via a sulfonyl group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The quinoline scaffold is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. The piperidine ring enhances the compound's binding affinity and selectivity for specific receptors or enzymes.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the quinoline and piperidine components significantly influence the biological activity of related compounds. For example, varying substituents on the quinoline ring can alter the inhibitory potency against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

| Compound Variant | AChE IC50 (μM) | BChE IC50 (μM) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential dual inhibitor |

| Related Quinoline Derivative 1 | 19.85 ± 0.14 | TBD | Good inhibitory efficacy |

| Related Quinoline Derivative 2 | >20 | >20 | Less active |

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, quinoline derivatives have shown promising results in inhibiting cell proliferation in HepG2 liver cancer cells . The incorporation of piperidine and sulfonamide functionalities appears to enhance these effects.

Study 1: Inhibition of Cholinesterases

A study focused on synthesizing novel piperidine-quinoline hybrids showed that certain derivatives exhibited potent inhibition of cholinesterases, which are crucial in neurotransmission. The study concluded that structural variations significantly impacted the inhibitory potency, suggesting that the sulfonamide linkage in this compound could lead to enhanced biological activity against neurodegenerative targets .

Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of quinoline-based compounds. The results indicated that specific substitutions on the quinoline ring could lead to increased cytotoxicity against cancer cells. This reinforces the hypothesis that this compound may possess similar or enhanced anticancer properties due to its unique structural features .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline?

- Methodology : The synthesis typically involves sulfonylation of the quinoline core with a functionalized piperidine derivative. For example, palladium-catalyzed cross-coupling reactions (e.g., using tetrakis-triphenylphosphine palladium) or nucleophilic substitution at the sulfonyl group can introduce the pyridin-2-yloxy-piperidine moiety . Reaction optimization often requires monitoring via thin-layer chromatography (TLC) and purification via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the quinoline core, sulfonyl group, and piperidine substituents. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretching ~1350–1150 cm⁻¹) . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What are the key reactivity patterns of the sulfonamide group in this compound?

- Methodology : The sulfonamide group participates in nucleophilic substitutions (e.g., with amines or alcohols) and can act as a leaving group under basic conditions. Its stability in acidic or oxidative environments must be empirically tested, as competing reactions (e.g., sulfonyl cleavage) may occur .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when byproducts dominate the reaction?

- Methodology : Byproduct formation (e.g., incomplete sulfonylation or piperidine ring oxidation) can be minimized by:

- Adjusting stoichiometry (e.g., excess piperidine derivative).

- Using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Employing catalytic additives (e.g., Zn(CN)₂) to enhance coupling efficiency .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect biological activity?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on pyridine) and testing their binding affinity to target proteins (e.g., kinases or GPCRs). Computational docking (e.g., AutoDock) can predict interactions, while in vitro assays (e.g., enzyme inhibition) validate hypotheses .

- Data Contradiction : Substitutions at the 4-position of piperidine may enhance selectivity but reduce solubility, requiring trade-off analysis .

Q. What strategies resolve discrepancies in reported biological activities across studies?

- Methodology : Discrepancies (e.g., varying IC₅₀ values in antimicrobial assays) may arise from differences in:

- Assay conditions (e.g., pH, solvent DMSO%).

- Cell lines or bacterial strains used.

- Compound purity (validate via HPLC ≥95%).

- Standardize protocols and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

- Methodology : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Isothermal titration calorimetry (ITC) quantifies binding affinity, while mutagenesis studies identify critical residues in the enzyme’s active site . Surface plasmon resonance (SPR) may reveal real-time interaction kinetics .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting physicochemical properties (e.g., logP, solubility)?

- Methodology : Software like ACD/Labs or SwissADME calculates logP, polar surface area, and solubility. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate predictions experimentally via shake-flask solubility tests .

Q. How should researchers design stability studies for this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.